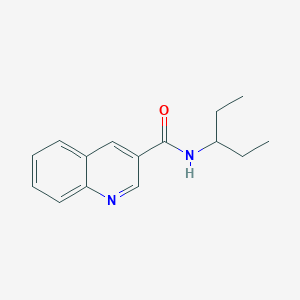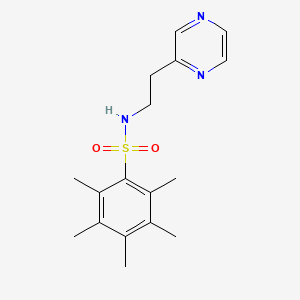![molecular formula C16H13ClF3N5 B7059227 4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7059227.png)
4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine moiety, which is further substituted with a chlorinated and trifluoromethylated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridine Derivatives: The piperazine intermediate is then reacted with 2-chloropyridine derivatives in the presence of a base such as potassium carbonate to form the desired piperazine-pyridine linkage.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling and Purification: The final product is obtained by coupling the chlorinated pyridine with the piperazine-pyridine intermediate, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The chlorinated pyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide are typical.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study the effects of trifluoromethylated pyridine derivatives on cellular processes.
Industrial Applications: The compound is also explored for its potential use in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as phosphopantetheinyl transferase, which is essential for bacterial cell viability.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to various biological effects.
Pathway Modulation: The compound can affect signaling pathways involved in cell growth and metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound shares a similar core structure but differs in the substitution pattern, which can lead to different biological activities.
Trifluoromethylated Pyridine Derivatives:
Uniqueness
The uniqueness of 4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile lies in its specific substitution pattern, which confers distinct biological properties and makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N5/c17-14-7-11(16(18,19)20)10-23-15(14)25-5-3-24(4-6-25)13-1-2-22-12(8-13)9-21/h1-2,7-8,10H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGFKHDLMFKVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=C2)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Ethyl-5-(1-methylpyrazol-4-yl)-3-[(2-methylpyrazol-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7059146.png)
![N-[3-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B7059153.png)
![3-[4-[(3-Cyano-2-fluorophenyl)methyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7059159.png)
![2-[(4-Chlorophenoxy)methyl]-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3,4-oxadiazole](/img/structure/B7059164.png)
![3-[5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7059170.png)
![6-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7059173.png)
![2-(2,2-Dimethylpropyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7059180.png)
![2-[(2-Methoxyphenoxy)methyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole](/img/structure/B7059184.png)
![N-[3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]propyl]-2,2-dimethylpropanamide](/img/structure/B7059187.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-methyl-4-propylthiophene-2-carboxamide](/img/structure/B7059194.png)


![2-[(2-Methylcyclohexyl)oxymethyl]-5-[4-(tetrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B7059243.png)
![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(oxolan-2-yl)methanesulfonamide](/img/structure/B7059244.png)
